molecular formula C3H6O2S3 B14572402 1-(Methoxytrisulfanyl)ethan-1-one CAS No. 61268-22-2

1-(Methoxytrisulfanyl)ethan-1-one

Cat. No.: B14572402
CAS No.: 61268-22-2
M. Wt: 170.3 g/mol
InChI Key: ANKFIVLYNRTLHI-UHFFFAOYSA-N
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Description

1-(Methoxytrisulfanyl)ethan-1-one is an organosulfur compound characterized by the presence of a methoxy group and three sulfur atoms attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxytrisulfanyl)ethan-1-one typically involves the reaction of ethanone derivatives with sulfur-containing reagents under controlled conditions. One common method includes the reaction of ethanone with methoxytrisulfanes in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxytrisulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the trisulfanyl group to simpler thiol or sulfide groups using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-(Methoxytrisulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(Methoxytrisulfanyl)ethan-1-one involves its interaction with molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    1-(Methoxyphenyl)ethan-1-one: Similar in structure but lacks the trisulfanyl group.

    1-(Methoxymethyl)ethan-1-one: Contains a methoxymethyl group instead of the trisulfanyl group.

    1-(Methoxythio)ethan-1-one: Contains a single sulfur atom instead of three.

Uniqueness: 1-(Methoxytrisulfanyl)ethan-1-one is unique due to the presence of three sulfur atoms, which imparts distinct chemical and physical properties. This makes it more reactive and versatile in various chemical reactions compared to its simpler counterparts.

Properties

CAS No.

61268-22-2

Molecular Formula

C3H6O2S3

Molecular Weight

170.3 g/mol

IUPAC Name

S-(methoxydisulfanyl) ethanethioate

InChI

InChI=1S/C3H6O2S3/c1-3(4)6-8-7-5-2/h1-2H3

InChI Key

ANKFIVLYNRTLHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SSSOC

Origin of Product

United States

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